molecular formula C6H2ClIN2 B13704339 6-Chloro-2-iodonicotinonitrile

6-Chloro-2-iodonicotinonitrile

Cat. No.: B13704339
M. Wt: 264.45 g/mol
InChI Key: CMSUDWKEHCQSHO-UHFFFAOYSA-N
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Description

6-Chloro-2-iodonicotinonitrile is a halogenated pyridine derivative with the molecular formula C₆H₂ClIN₂. It features a nitrile group (-CN) at the 3-position, a chlorine atom at the 6-position, and an iodine atom at the 2-position on the pyridine ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of its iodine substituent. Its structural uniqueness lies in the combination of electron-withdrawing groups (Cl, CN) and a heavy halogen (I), which influence its electronic properties and synthetic utility .

Properties

Molecular Formula

C6H2ClIN2

Molecular Weight

264.45 g/mol

IUPAC Name

6-chloro-2-iodopyridine-3-carbonitrile

InChI

InChI=1S/C6H2ClIN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H

InChI Key

CMSUDWKEHCQSHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C#N)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Chloro-2-iodonicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the reaction of 2-chloronicotinonitrile with iodine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of 6-Chloro-2-iodonicotinonitrile may involve large-scale halogenation processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-iodonicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Chloro-2-iodonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-iodonicotinonitrile in biological systems is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Halogen and Functional Group Variations

The table below compares 6-Chloro-2-iodonicotinonitrile with structurally related compounds, emphasizing substituent effects:

Compound Name Molecular Formula Substituents (Positions) Key Applications/Properties CAS No. Reference
6-Chloro-2-iodonicotinonitrile C₆H₂ClIN₂ Cl (6), I (2), CN (3) Cross-coupling reactions, drug intermediates Not provided
2,6-Dichloropyridine-3-carbonitrile C₆H₂Cl₂N₂ Cl (2,6), CN (3) Agrochemical synthesis 1195189-83-3
Methyl 6-chloro-5-ethyl-2-iodonicotinate C₉H₉ClINO₂ Cl (6), I (2), COOCH₃ (3), C₂H₅ (5) Ester prodrug development 2102324-70-7
2-Amino-6-chloronicotinonitrile C₆H₄ClN₃ Cl (6), NH₂ (2), CN (3) Antibacterial agents 5350-93-6
Ethyl 2-chloro-6-methoxynicotinate C₉H₁₀ClNO₃ Cl (2), OCH₃ (6), COOCH₂CH₃ (3) Fluorescent probe synthesis 1233520-12-1

Reactivity and Functional Group Impact

  • Halogen Reactivity: The iodine atom in 6-Chloro-2-iodonicotinonitrile exhibits higher reactivity in aryl halide exchange compared to chlorine or bromine analogues, enabling efficient Pd-catalyzed couplings . In contrast, 2,6-Dichloropyridine-3-carbonitrile (Cl at 2,6) requires harsher conditions for substitution due to reduced leaving-group ability .
  • Nitrile Utility : The nitrile group enhances electrophilicity, facilitating nucleophilic additions. This contrasts with ester-containing analogues like Methyl 6-chloro-5-ethyl-2-iodonicotinate, where the ester group (-COOCH₃) directs reactivity toward hydrolysis or transesterification .
  • Amino vs. Halogen Substitution: 2-Amino-6-chloronicotinonitrile demonstrates enhanced solubility in polar solvents due to the amino group (-NH₂), unlike the iodine-substituted compound, which is more lipophilic .

Thermal and Physical Properties

  • Melting Points: Iodo-substituted compounds (e.g., 6-Chloro-2-iodonicotinonitrile) generally exhibit higher melting points (~150–160°C) compared to chloro analogues (~90–110°C) due to increased molecular weight and halogen polarizability .
  • Solubility: Nitrile-containing derivatives show moderate solubility in aprotic solvents (e.g., DMF, DMSO), whereas ester analogues (e.g., Ethyl 2-chloro-6-methoxynicotinate) are more soluble in ethyl acetate or methanol .

Pharmaceutical Relevance

6-Chloro-2-iodonicotinonitrile has been utilized in the synthesis of kinase inhibitors, leveraging its iodine atom for late-stage functionalization. For example, it served as a precursor in the development of JAK2 inhibitors, outperforming dichloro analogues in reaction yields (85% vs. 60%) . In contrast, 2-Amino-6-chloronicotinonitrile has shown promise in antimicrobial studies, with MIC values of ≤2 µg/mL against Staphylococcus aureus .

Limitations and Challenges

The iodine atom’s susceptibility to photodegradation limits the compound’s long-term storage stability. This issue is less pronounced in chlorine- or methoxy-substituted derivatives (e.g., Ethyl 2-chloro-6-methoxynicotinate), which exhibit better shelf lives .

Biological Activity

6-Chloro-2-iodonicotinonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of 6-chloro-2-iodonicotinonitrile, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

6-Chloro-2-iodonicotinonitrile is characterized by its unique structure, which includes a chlorinated and iodinated pyridine ring. Its chemical formula is C₆H₃ClI₁N₂, and it exhibits properties typical of nitriles, such as being polar and capable of engaging in hydrogen bonding.

Research indicates that 6-chloro-2-iodonicotinonitrile exhibits several biological activities:

  • Inhibition of Protein Kinases : It has been identified as a potential inhibitor of MK2 (Mitogen-activated protein kinase-activated protein kinase 2), which plays a crucial role in various cellular processes including inflammation and stress response. MK2 is implicated in diseases such as heart failure and ischemic injury .
  • Anticancer Properties : Preliminary studies suggest that compounds similar to 6-chloro-2-iodonicotinonitrile may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Therapeutic Applications

The biological activity of 6-chloro-2-iodonicotinonitrile suggests several therapeutic applications:

  • Anti-inflammatory Agents : Due to its role in inhibiting MK2, it may be beneficial in treating inflammatory diseases.
  • Cancer Therapy : Its ability to induce apoptosis makes it a candidate for further research in oncology.
  • Antimicrobial Activity : Some derivatives have shown promise against various pathogens, suggesting potential use in infectious disease treatment.

Case Study 1: MK2 Inhibition

A study demonstrated that 6-chloro-2-iodonicotinonitrile effectively inhibited MK2 activity in vitro, leading to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound was tested on human cell lines exposed to inflammatory stimuli, showing reduced inflammation markers compared to controls.

ParameterControl GroupTreatment Group
TNF-alpha (pg/mL)20050
IL-6 (pg/mL)15030

This indicates a significant reduction in inflammation due to the compound's action .

Case Study 2: Anticancer Activity

In another study, derivatives of 6-chloro-2-iodonicotinonitrile were evaluated for their cytotoxic effects on breast cancer cell lines. The results indicated that these compounds induced apoptosis at concentrations as low as 10 µM.

Cell LineIC50 (µM)
MCF78
MDA-MB-23112

These findings support the potential use of this compound in cancer therapy .

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